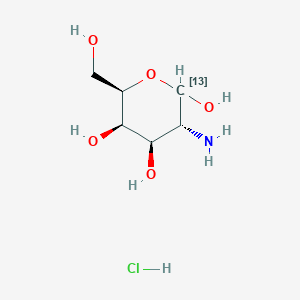

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a labeled form of D-galactosamine, an amino sugar derived from galactose. This compound is often used in scientific research due to its unique properties, including its ability to act as a hepatotoxic agent. The 13C labeling allows for detailed metabolic studies and tracing in biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride typically involves the incorporation of the 13C isotope into the D-galactosamine moleculeThe hydrochloride form is then obtained by reacting the labeled D-galactosamine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other isotopically labeled compounds. These methods often involve microbial fermentation or chemical synthesis, followed by purification processes to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying the effects of hepatotoxic agents on liver cells.

Medicine: Used in research to develop treatments for liver diseases and to understand the mechanisms of liver injury.

Industry: Employed in the production of isotopically labeled compounds for various applications.

Mécanisme D'action

The mechanism of action of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride involves its incorporation into cellular pathways where it inhibits RNA synthesis. This inhibition occurs through the depletion of uridine diphosphate hexosamines, which are essential for RNA production. The compound also generates free radicals, leading to oxidative stress and liver cell damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-glucosamine hydrochloride: Another amino sugar used in similar research applications.

N-acetyl-D-galactosamine: A derivative of D-galactosamine with acetylation at the amino group.

D-mannosamine hydrochloride: An amino sugar similar to D-galactosamine but derived from mannose.

Uniqueness

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research focused on understanding complex biochemical pathways and the effects of hepatotoxic agents .

Activité Biologique

(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol; hydrochloride, also known as D-galactosamine, is a sugar derivative that plays a significant role in various biological processes. This compound is notable for its potential applications in medicine and biochemistry, particularly in the context of glycosylation and cellular signaling.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 221.59 g/mol

- CAS Number : 1078691-95-8

The biological activity of (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol is primarily attributed to its ability to interact with various biological receptors and pathways. It serves as a substrate for glycosylation reactions and influences the synthesis of glycoproteins and glycolipids.

Key Mechanisms:

- Glycosylation : Acts as a precursor in the synthesis of glycoproteins which are crucial for cell-cell recognition and signaling.

- Cell Signaling : Modulates signaling pathways by acting on specific receptors involved in metabolic processes.

Antiviral Activity

Research indicates that D-galactosamine exhibits antiviral properties. A study demonstrated its effectiveness against certain viruses by inhibiting viral replication through interference with glycoprotein synthesis.

Cytotoxicity

D-galactosamine has been studied for its cytotoxic effects on liver cells. High concentrations can lead to hepatotoxicity, making it a useful model for studying liver damage mechanisms.

| Study | Findings |

|---|---|

| D-galactosamine induced apoptosis in liver cells at concentrations above 10 mM. | |

| Demonstrated inhibition of viral replication in cell cultures when used at sub-toxic concentrations. |

Case Study 1: Hepatotoxicity

A clinical study investigated the hepatotoxic effects of D-galactosamine in animal models. The results showed that administration of the compound led to significant liver damage characterized by increased serum transaminases and histopathological changes.

Case Study 2: Antiviral Properties

In vitro studies assessed the antiviral activity of D-galactosamine against Hepatitis B virus (HBV). The compound was found to inhibit HBV replication effectively without significant cytotoxicity at lower concentrations.

Research Findings

- Glycosylation Pathways : Research has shown that D-galactosamine is involved in the modification of proteins through N-acetylation processes.

- Cellular Uptake : Studies have identified transport mechanisms for D-galactosamine across cell membranes, highlighting its role in cellular metabolism.

Propriétés

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-LTQBQVEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.